rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an isoindoline moiety and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Isoindoline Moiety: The isoindoline group can be introduced via nucleophilic substitution or addition reactions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoindoline moiety.
Substitution: Various substitution reactions can occur at the pyrrolidine ring or the isoindoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a dehydroxylated product.
Scientific Research Applications
Chemistry
In chemistry, rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids. It can also be used in assays to determine its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-one
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-amine
Uniqueness
The uniqueness of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and the presence of both the isoindoline and hydroxyl functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride is a synthetic organic compound that has gained attention in biological research due to its potential therapeutic applications. This compound features a unique structure with a pyrrolidine ring and an isoindoline moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H18Cl2N2O |
Molecular Weight | 277.19 g/mol |
IUPAC Name | (3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol; dihydrochloride |
InChI Key | AVXIBUFVLJZYET-MBORUXJMSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways that regulate physiological responses.
- Ion Channel Interaction : The compound may affect ion channels, impacting cellular excitability and neurotransmission.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial properties against various pathogens.
Pathogen Activity Staphylococcus aureus Moderate Inhibition Escherichia coli Low Inhibition - Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Study 1: Neuroprotection in Animal Models
In a study conducted on mice with induced neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. The mechanism was linked to its ability to modulate inflammatory cytokines.
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate effectiveness against this pathogen.
Properties
Molecular Formula |
C12H18Cl2N2O |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
(3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12-6-13-5-11(12)14-7-9-3-1-2-4-10(9)8-14;;/h1-4,11-13,15H,5-8H2;2*1H/t11-,12-;;/m1../s1 |
InChI Key |
AVXIBUFVLJZYET-MBORUXJMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
Origin of Product |
United States |
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